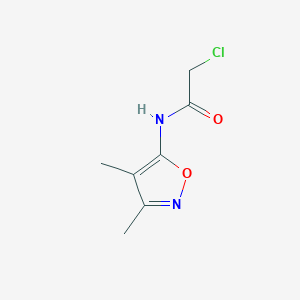

2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide

Description

Properties

CAS No. |

69000-38-0 |

|---|---|

Molecular Formula |

C7H9ClN2O2 |

Molecular Weight |

188.61 g/mol |

IUPAC Name |

2-chloro-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide |

InChI |

InChI=1S/C7H9ClN2O2/c1-4-5(2)10-12-7(4)9-6(11)3-8/h3H2,1-2H3,(H,9,11) |

InChI Key |

MSFGZWJUYMLRMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1C)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide typically involves the reaction of 3,4-dimethylisoxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

3,4-dimethylisoxazole+chloroacetyl chloridetriethylaminethis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The isoxazole ring can be oxidized to form different functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

Nucleophilic substitution: The major products are the substituted amides or thioamides.

Hydrolysis: The products are the corresponding carboxylic acid and amine.

Oxidation: The products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

Biological Studies: The compound can be used to study the biological activity of isoxazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide:

Key Observations :

- However, this may also limit solubility compared to sulfonamide-containing analogues .

- Reactivity : The chloroacetamide group enables nucleophilic substitution reactions, a feature exploited in synthesizing thiazoles (e.g., ) and oxadiazoles (e.g., ).

Spectroscopic Characterization

- NMR : The 3,4-dimethylisoxazole group is expected to show singlet peaks for methyl protons at ~2.1–2.5 ppm, as seen in benzisoxazole derivatives . The acetamide NH proton typically resonates at ~10–12 ppm .

- IR : A strong C=O stretch (~1610–1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹) confirm the acetamide group .

Q & A

Basic: How can researchers optimize the synthesis of 2-chloro-N-(3,4-dimethylisoxazol-5-yl)acetamide to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic evaluation of reaction parameters. For example, refluxing equimolar amounts of the amine precursor (e.g., 3,4-dimethylisoxazol-5-amine) and chloroacetyl chloride in triethylamine (10 mL) for 4 hours under inert conditions is a common starting point . Thin-layer chromatography (TLC) should monitor reaction progress to minimize side products. Post-reaction, recrystallization using petroleum ether enhances purity . To further optimize, employ Design of Experiments (DoE) methodologies, such as factorial designs, to assess interactions between variables like temperature, solvent volume, and reaction time . Statistical analysis of these parameters can reduce experimental iterations and maximize yield.

Basic: What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the acetamide linkage and aromatic substituents. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like C=O (amide) and C-Cl bonds . High-performance liquid chromatography (HPLC) or gas chromatography (GC) quantifies purity, and X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced: How can computational methods enhance reaction design for derivatives of this compound?

Methodological Answer:

Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, the ICReDD framework combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst selection) . Machine learning models trained on existing reaction datasets can predict regioselectivity in substitution reactions involving the isoxazole or chloroacetamide moieties .

Advanced: What strategies elucidate structure-activity relationships (SAR) for bioactivity in analogs?

Methodological Answer:

Systematic SAR studies require synthesizing analogs with controlled variations (e.g., halogen substitution, alkyl chain length). For example, replacing the 3,4-dimethylisoxazole group with a phenyl-oxadiazole (as in ) alters electronic properties and binding affinity . Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) quantify how structural changes affect activity. QSAR models can then correlate descriptors like logP or polar surface area with observed bioactivity .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent used). Standardize protocols by adhering to guidelines like NIH’s Assay Guidance Manual. Cross-validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). For instance, if a study reports conflicting antimicrobial activity, repeat tests under controlled minimum inhibitory concentration (MIC) conditions with reference strains . Meta-analyses of published data can identify confounding variables (e.g., impurity levels >95%) .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

Recrystallization using non-polar solvents (e.g., petroleum ether) is effective for initial purification . For complex mixtures, column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) separates by polarity. Advanced techniques like preparative HPLC with C18 columns resolve closely related impurities. Always verify purity via melting point analysis and HPLC (>95% purity threshold) .

Advanced: How do solvent polarity and catalyst choice influence reaction outcomes in derivative synthesis?

Methodological Answer:

Solvent polarity affects nucleophilicity in substitution reactions. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of the chloroacetamide group, while non-polar solvents favor slower, controlled reactions . Catalysts like DMAP (4-dimethylaminopyridine) accelerate acylation, whereas Lewis acids (e.g., ZnCl₂) may stabilize intermediates. Use DoE to model interactions: for example, a central composite design can optimize solvent-catalyst combinations for maximum yield .

Advanced: What methodologies identify biological targets for this compound’s observed bioactivity?

Methodological Answer:

Employ affinity chromatography or pull-down assays with tagged derivatives to isolate target proteins. For example, biotinylate the acetamide group and use streptavidin beads to capture binding partners from cell lysates . Alternatively, thermal shift assays (TSA) detect protein stabilization upon ligand binding. Molecular docking against databases like PDB or ChEMBL predicts plausible targets, which are validated via siRNA knockdown or CRISPR-Cas9 gene editing .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC at timed intervals to calculate half-life. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures. Stability-indicating methods (e.g., LC-MS) characterize degradation products, informing storage conditions (e.g., desiccated, -20°C) .

Basic: What are key challenges in scaling up the synthesis of this compound?

Methodological Answer:

Scale-up challenges include exothermic reactions (risk of runaway conditions) and inefficient mixing in large batches. Mitigate by using jacketed reactors with controlled cooling and high-shear mixers. Optimize solvent volume-to-reactor capacity ratios to maintain reaction kinetics. Process analytical technology (PAT), such as in-situ FTIR, enables real-time monitoring of critical parameters (e.g., reagent concentration) . Post-synthesis, implement continuous flow systems for purification to reduce downtime .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.